![molecular formula C9H14ClNO3 B13453068 5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride](/img/structure/B13453068.png)
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride
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Overview
Description
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride is a chemical compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group attached to a dimethoxyphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride typically involves the reaction of 2,3-dimethoxyphenol with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a phenol.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Contains an indole ring and exhibits different biological activities.
Uniqueness
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethoxyphenol core and aminomethyl group make it a versatile compound for various applications in research and industry.
Biological Activity
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁ClN₁O₃
- Molecular Weight : Approximately 219.66 g/mol
- Structure : The compound features an aminomethyl group and two methoxy groups attached to a phenolic ring, which enhances its solubility and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Protein Interaction : The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various proteins and enzymes, potentially inhibiting their function.
- Cell Membrane Permeability : The presence of methoxy groups increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and improve bioavailability.
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The following table summarizes key findings from research studies:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
Escherichia coli | 64 µg/mL | Shows activity against Gram-negative bacteria |
Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy compared to other strains |
Anticancer Activity
In vitro studies have shown that the compound can inhibit cancer cell proliferation. A notable study assessed its effects on human breast cancer cell lines (MCF-7):
- Cell Viability Reduction : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.
- Mechanism : The proposed mechanism involves induction of apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound inhibited growth at concentrations as low as 16 µg/mL, highlighting its potential as an alternative treatment option.
-
Case Study on Cancer Cell Lines :
- In a controlled experiment involving MCF-7 cells, the administration of the compound at concentrations above 50 µM led to significant apoptosis as measured by flow cytometry. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Aminomethyl)phenol hydrochloride | Aminomethyl group on a phenolic ring | Simpler structure without methoxy substitutions |
3,5-Dimethoxyphenol | Two methoxy groups on a phenolic ring | Lacks the aminomethyl group |
2-(Aminomethyl)-4,6-dichloro-3,5-dimethoxyphenol | Chlorine substituents on the phenolic ring | Increased reactivity due to halogen presence |
The combination of both aminomethyl and methoxy groups in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C9H14ClNO3 |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-12-8-4-6(5-10)3-7(11)9(8)13-2;/h3-4,11H,5,10H2,1-2H3;1H |
InChI Key |
LLOXWTMZGFJVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CN.Cl |
Origin of Product |
United States |
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